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molecular formula C13H12ClNO B1332019 4-Benzyloxy-3-chloroaniline CAS No. 59404-86-3

4-Benzyloxy-3-chloroaniline

Cat. No. B1332019
M. Wt: 233.69 g/mol
InChI Key: WOWKZTBVWKKGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132423B2

Procedure details

To 4-amino-2-chlorophenol (7.23g, 50 mmol) dissolved in acetone (250 mL), was added potassium carbonate (6.94 g, 50 mmol), followed by the addition of benzyl chloride (5.8 mL, 50 mmol), tetrabutylammonium bromide (TBAB) (1.66 g, 5 mmol), and potassium hydroxide (2.84 g, 50 mmol). The reaction mixture was allowed to stir at reflux overnight under nitrogen. The reaction mixture was extracted three times using dichloromethane; the combined organic layers were washed with brine and dried over potassium carbonate. The sample was concentrated and the resulting oil was dried overnight under vacuum. The material was purified by silica gel flash column chromatography eluting with 50:50 v:v hexanes:ethyl acetate and the collected fractions were concentrated in vacuo to give E1 (9.3 g, 80%); mp 54° C.; HPLC: Inertsil ODS 3V C18, 40:30:30 [KH2PO4 (0.01 M, pH 3.2): CH3OH: CH3CN], 264 nm, Rt 14.8 min, 98.7% purity; MS (TOF ES+) m/z 234 (M+H, 100).
Quantity
7.23 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
2.84 g
Type
reactant
Reaction Step Three
Quantity
1.66 g
Type
catalyst
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>CC(C)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:16]([O:8][C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][C:4]=1[Cl:9])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
Quantity
7.23 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
6.94 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
2.84 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.66 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under nitrogen
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
The sample was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting oil was dried overnight under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The material was purified by silica gel flash column chromatography
WASH
Type
WASH
Details
eluting with 50:50 v
CONCENTRATION
Type
CONCENTRATION
Details
v hexanes:ethyl acetate and the collected fractions were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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